2H,2'H-[3,3'-Bichromene]-2,2'-dione
Overview
Description
2H,2’H-[3,3’-Bichromene]-2,2’-dione: is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules This compound is characterized by its unique structure, which includes two chromene units connected through a dione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H-[3,3’-Bichromene]-2,2’-dione typically involves the cyclization of substituted propargylic aryl ethers. One common method includes the use of electrophilic cyclization agents such as iodine (I₂), iodine monochloride (ICl), and phenylselenium bromide (PhSeBr). These agents facilitate the formation of the chromene ring structure under mild conditions .
Another approach involves the use of base-free conditions with nickel catalysts and boronic acids. This method allows for the C-O activation and C-C bond formation, providing access to 2-substituted chromenes .
Industrial Production Methods
Industrial production of 2H,2’H-[3,3’-Bichromene]-2,2’-dione may involve large-scale cyclization reactions using robust and scalable methods. Microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This technique significantly reduces reaction times and improves product yields compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions
2H,2’H-[3,3’-Bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione linkage to diol structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted chromenes with functional groups like halides, alkyl, and aryl groups.
Scientific Research Applications
2H,2’H-[3,3’-Bichromene]-2,2’-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2H,2’H-[3,3’-Bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
2H,2’H-[3,3’-Bichromene]-2,2’-dione can be compared with other similar compounds, such as:
2H-Chromene: A simpler structure with a single chromene unit. It shares similar biological activities but lacks the dione linkage.
4H-Chromene: Another variant with a different arrangement of the chromene ring.
The uniqueness of 2H,2’H-[3,3’-Bichromene]-2,2’-dione lies in its dione linkage, which imparts distinct chemical reactivity and biological activity compared to its simpler counterparts.
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17-13(9-11-5-1-3-7-15(11)21-17)14-10-12-6-2-4-8-16(12)22-18(14)20/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRWJLFNDIAHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393681 | |
Record name | [3,3'-Bi-2H-1-benzopyran]-2,2'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23783-79-1 | |
Record name | [3,2'-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3,3'-Bi-2H-1-benzopyran]-2,2'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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